C.I. Disperse Red 19

Catalog No.
S1893905
CAS No.
2734-52-3
M.F
C16H18N4O4
M. Wt
330.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Disperse Red 19

CAS Number

2734-52-3

Product Name

C.I. Disperse Red 19

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2

InChI Key

GHDZRIQTRDZCMV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

C.I. Disperse Red 19 (DR19) finds particular interest in scientific research due to its properties in the field of non-linear optics (NLO) [, ]. NLO materials exhibit a change in their refractive index when exposed to an intense light source. This property allows for applications in various photonic devices such as optical switches and frequency modulators [].

  • Covalent Attachment for Improved Stability

    DR19 possesses two hydroxyl (OH) groups that enable covalent bonding with the base polymer [, ]. This covalent attachment enhances the thermal and photo stability of the resulting polymeric unit compared to dyes simply mixed into the polymer []. Improved stability is crucial for NLO applications, where the materials are subjected to light and potentially heat.

  • Red chromophore for NLO functionality

    The core structure of DR19 contains a chromophore, a group of atoms responsible for its light absorption properties and NLO activity due to its delocalized electrons []. The red color of DR19 suggests a specific absorption range that might be useful for certain NLO applications.

C.I. Disperse Red 19 is a synthetic organic dye classified as an azo dye, with the chemical formula C₁₆H₁₈N₄O₄. It is primarily used in the textile industry for dyeing synthetic fibers, particularly polyester, due to its excellent lightfastness and high-temperature stability. This compound exhibits a vibrant red color and is known for its good solubility in organic solvents like ethanol and acetone, making it suitable for various applications beyond textiles, including plastics and leather products .

Typical of azo compounds:

  • Reduction Reactions: Azo dyes can be reduced to their corresponding amines, which can lead to color changes or loss of color.
  • Hydrolysis: Under acidic or basic conditions, the azo bond may hydrolyze, affecting the dye's stability and color properties.
  • Electrophilic Substitution: The aromatic rings in the dye can participate in electrophilic substitution reactions, allowing for further functionalization .

C.I. Disperse Red 19 has been associated with various biological activities. It is known to cause allergic reactions upon skin contact (H317 warning) and has been studied for its potential toxic effects on aquatic organisms. The compound's interactions with biological systems suggest that it may pose environmental risks, particularly in water bodies where it can affect aquatic life through bioaccumulation .

The synthesis of C.I. Disperse Red 19 typically involves the following steps:

  • Azo Coupling Reaction: The primary method involves coupling diazonium salts with phenolic compounds or amines under controlled conditions.
  • Methylation: Methyl groups may be introduced to enhance solubility and stability.
  • Purification: The resultant dye is purified through recrystallization or chromatography to achieve the desired purity level.

These methods ensure the production of high-quality dye suitable for industrial applications .

C.I. Disperse Red 19 finds extensive use in various industries:

  • Textile Industry: Primarily used for dyeing polyester and other synthetic fibers.
  • Plastics: Employed as a coloring agent in plastic products.
  • Leather Products: Utilized in the leather industry for color enhancement.
  • Coatings and Inks: Incorporated into formulations for paints and inks due to its vibrant color and stability .

Studies on C.I. Disperse Red 19 have focused on its interactions with biological systems and environmental components:

  • Toxicity Studies: Research indicates potential toxicity to aquatic life, raising concerns about its environmental impact.
  • Allergenic Potential: Investigations into skin sensitization have highlighted its potential to cause allergic reactions in sensitive individuals .
  • Degradation Pathways: Understanding how this compound degrades in different environments helps assess its long-term ecological effects .

C.I. Disperse Red 19 shares structural similarities with several other azo dyes. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
C.I. Disperse Red 1C₁₆H₁₈N₄O₃Lower solubility; used primarily for polyester; less stable than Disperse Red 19 .
C.I. Disperse Blue 56C₁₆H₁₉N₃O₄Used for similar applications; offers different hue; higher lightfastness compared to Disperse Red 19 .
C.I. Direct Red 28C₂₀H₂₂N₂O₄SWater-soluble; used mainly in direct dyeing processes; differs significantly in application scope .

C.I. Disperse Red 19 stands out due to its exceptional heat stability and lightfastness, making it particularly suitable for high-performance textile applications compared to other similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2734-52-3

General Manufacturing Information

Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-: ACTIVE

Dates

Modify: 2024-04-14

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